Product packaging for Solvent Blue 37(Cat. No.:)

Solvent Blue 37

Cat. No.: B12341984
M. Wt: 711.6 g/mol
InChI Key: LONJZSVIJVYVID-UHFFFAOYSA-K
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Description

Significance in Contemporary Chemical and Materials Science Research

In contemporary chemical and materials science, the significance of Solvent Blue 37 lies primarily in its application as a specialized stain and its properties as a functional dye. Its most prominent use is in histology and neuroscience research, where it is employed for staining phospholipids (B1166683) and myelin. scbt.comcalpaclab.com This specific staining capability allows researchers to visualize and analyze the structure of nerve fibers and other lipid-rich structures within biological tissues, which is crucial for studies in neuroanatomy and neuropathology.

Beyond its biological applications, the chromophoric properties inherent to its azo structure make it a subject of interest in materials science. Azo dyes are known for their vibrant colors and their interaction with light, which opens avenues for research into advanced materials. Studies in this area may explore the incorporation of this compound into polymer matrices or other materials to develop new optical filters, sensors, or functional coatings where specific light-absorbing properties are required. Its solubility in certain organic solvents also makes it a candidate for use in specialized inks and paints for industrial and research applications. worlddyevariety.com

Historical Context of Azo Dyes and Their Evolution in Scientific Inquiry

The development of this compound is rooted in the broader history of synthetic dyes, which began in 1856 with William Henry Perkin's synthesis of Mauveine. psiberg.com The era of azo dyes, the largest and most diverse group of synthetic colorants, started shortly after, with the first examples being synthesized in the 1860s. cdnsciencepub.com These dyes are characterized by the presence of one or more azo groups (–N=N–), which act as the primary chromophore responsible for their color. psiberg.com

Initially, the scientific inquiry into azo dyes was driven by the textile industry's demand for a wider and more stable palette of colors than was available from natural sources. cdnsciencepub.combritannica.com Early research focused on discovering new dye structures through diazotization and coupling reactions, leading to a rapid expansion in the range of available colors. ajchem-a.com As the understanding of their chemical properties grew, the application of azo dyes in scientific research evolved. In the laboratory, certain azo dyes were found to be useful as pH indicators, such as methyl orange and methyl red, due to color changes associated with alterations in their chemical structure at different pH levels. psiberg.com Others were adapted for use as complexometric indicators that change color in the presence of specific metal ions. psiberg.com The development of specialized azo dyes like this compound for specific histological staining represents a further evolution, where the focus shifted from simple coloration to creating functional molecules for precise analytical and diagnostic tasks in scientific research.

Classification and Structural Features Relevant to Research

This compound is classified as a single azo dye, meaning its molecular structure contains one azo (–N=N–) linkage. worlddyevariety.com This azo group connects two substituted naphthalene-based ring systems, forming a large, conjugated system of electrons. This extended conjugation is the fundamental structural feature responsible for the dye's ability to absorb light in the visible spectrum, resulting in its characteristic deep blue color.

The presence of multiple sulfonate groups (–SO₃⁻) on the naphthalene (B1677914) rings imparts a degree of water solubility to the molecule, which is significant for its application in biological staining protocols that often involve aqueous solutions. chemical-suppliers.eu Furthermore, the specific arrangement of hydroxyl (–OH), amino (–NH–), and phenyl groups on the aromatic framework influences the dye's binding affinities. worlddyevariety.com In the context of histological research, these structural features are critical as they determine the dye's selectivity for binding to specific biomolecules. The interaction between the dye molecule and substrates like phospholipids and myelin is governed by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces, all of which are dictated by the molecule's unique three-dimensional shape and charge distribution.

Key Structural Features of this compound

Feature Relevance to Research
Single Azo Group (–N=N–) Forms the primary chromophore, responsible for the vibrant blue color by absorbing visible light.
Extended Conjugated System Allows for strong light absorption, making it an effective stain and colorant.
Sulfonate Groups (–SO₃⁻) Enhance water solubility, facilitating its use in aqueous staining solutions for biological applications. chemical-suppliers.eu

| Functional Groups (–OH, –NH–) | Mediate selective binding to target molecules like phospholipids and myelin through non-covalent interactions. |

Overview of Key Academic Research Trajectories for this compound

Academic research involving this compound is primarily concentrated in a few key areas. The most established research trajectory is within the fields of histology and neuroscience, leveraging its properties as a lipid and myelin stain. scbt.com In this context, it is used as an analytical tool to study the morphology of the nervous system, investigate demyelinating diseases, and assess nerve damage or regeneration in experimental models.

A second area of research is emerging in the field of materials science. Here, investigations focus on the photophysical properties of the dye. Researchers may study its solvatochromism—the change in its color in response to the polarity of the solvent—to better understand solute-solvent interactions. nih.gov Such studies are fundamental to developing new sensor technologies or "smart" materials that respond to environmental changes.

Finally, a smaller subset of academic work may involve the synthesis and characterization of this compound and related azo dyes. This research is often part of the broader field of organic chemistry, aiming to develop more efficient synthesis methods or to create novel dye structures with tailored properties, such as improved stability, different colors, or enhanced binding specificity for new applications in both biology and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H16N3Na3O11S3 B12341984 Solvent Blue 37

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H16N3Na3O11S3

Molecular Weight

711.6 g/mol

IUPAC Name

trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C26H19N3O11S3.3Na/c30-21-12-17(42(35,36)37)10-14-9-16(41(32,33)34)11-20(24(14)21)28-29-26-18-7-4-8-23(43(38,39)40)25(18)19(13-22(26)31)27-15-5-2-1-3-6-15;;;/h1-13,27,30-31H,(H,32,33,34)(H,35,36,37)(H,38,39,40);;;/q;3*+1/p-3

InChI Key

LONJZSVIJVYVID-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=CC=C3)S(=O)(=O)[O-])N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Modifications of Solvent Blue 37

Investigating Diazotization and Coupling Reactions in Solvent Blue 37 Synthesis

The synthesis of azo dyes is a well-established process in industrial organic chemistry, fundamentally involving a two-step sequence: diazotization followed by an azo coupling reaction. The first step, diazotization, involves the treatment of a primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (0–5 °C) to form a reactive diazonium salt. worlddyevariety.com This intermediate is generally unstable and is used immediately in the subsequent step. scbt.com

The second step is the coupling reaction, where the electrophilic diazonium salt reacts with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine, to form the characteristic azo (-N=N-) linkage, which acts as the chromophore responsible for the dye's color. chemicalbook.com

In the specific case of this compound, the manufacturing process involves the diazotization of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. This diazonium salt is then coupled with the aromatic amine 8-(Phenylamino)naphthalen-1-ol (also known as N-Phenyl-gamma acid) to yield the final dye molecule. worlddyevariety.com

Table 1: Key Reactants and Conditions for this compound Synthesis

StepReactant 1 (Amine Component)Reactant 2 (Coupling Component)Key ReagentsTemperatureProduct
Diazotization 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid-Sodium nitrite (NaNO₂), Hydrochloric acid (HCl)0–5 °CDiazonium salt intermediate
Azo Coupling Diazonium salt intermediate8-(Phenylamino)naphthalen-1-ol-Controlled, typically lowThis compound

Exploration of Alternative and Green Synthetic Routes for this compound Analogs

In line with the principles of green chemistry, modern synthetic approaches aim to reduce environmental impact by utilizing safer solvents, minimizing waste, and improving energy efficiency. wikipedia.org While specific green synthesis routes for this compound are not extensively documented, principles from related dye syntheses can be applied to its analogs.

Alternative Energy Sources: Conventional heating methods can be replaced with alternative energy sources like microwave irradiation or ultrasound (sonochemistry). wikipedia.orgcalpaclab.com These techniques can lead to significantly reduced reaction times, increased yields, and often allow for solvent-free conditions.

Greener Solvents: The diazotization step traditionally uses strong acids and aqueous media. Research into greener alternatives focuses on replacing hazardous organic solvents with more benign options like 2-Methyltetrahydrofuran (derived from renewable resources) or Cyclopentyl methyl ether, which offer advantages in waste reduction and safety. chemsrc.com For some dye syntheses, water itself is an effective green solvent.

Flow Chemistry: Diazonium salts are notoriously unstable and potentially explosive, making their handling in large-scale batch processes hazardous. Continuous flow chemistry offers a safer alternative by generating and consuming the reactive intermediate in situ in a small-volume reactor. medchemexpress.com This approach provides superior temperature control and mixing, minimizing the risks associated with the accumulation of unstable intermediates. medchemexpress.com

Table 2: Comparison of Traditional vs. Potential Green Synthetic Approaches

FeatureTraditional MethodGreen AlternativePotential Benefit
Energy Input Conventional heating (reflux)Microwave, UltrasoundFaster reaction rates, lower energy consumption
Solvents Potentially hazardous organic solventsWater, 2-MeTHF, CPME, Ionic LiquidsReduced toxicity and environmental impact
Process Safety Batch processing of unstable diazonium saltsContinuous flow chemistryEnhanced safety, better control of exotherms
Catalysis Stoichiometric reagentsBiocatalysis, Solid acid catalystsReduced waste, use of renewable catalysts

Derivatization Chemistry for Enhanced Functionality and Analytical Applications

Derivatization, the chemical modification of a compound to alter its properties, is a powerful tool for enhancing the functionality of dyes like this compound for specific applications.

The spectroscopic properties of this compound can be fine-tuned by introducing additional functional groups that modify its electronic structure. Attaching auxochromes (e.g., -OH, -NH₂) or other chromophoric systems can shift the absorption maximum (λmax), leading to changes in color.

For enhanced analytical sensitivity, fluorophores can be incorporated into the dye structure. This can be achieved by covalently linking a fluorescent moiety to one of the naphthalene (B1677914) rings or the phenyl group. Strategies from the development of other fluorescent probes, such as introducing groups that promote intramolecular charge transfer, could lead to derivatives with large Stokes shifts and high quantum yields, making them suitable for fluorescence-based detection methods. chemicalbook.com The goal is to create a new molecule where the core structure of the this compound analog absorbs light and efficiently transfers that energy to an attached fluorescent group, a principle used in light-harvesting antenna systems. google.com

The chromatographic behavior of a compound is largely dictated by its polarity. Chemical modification can be used to adjust the polarity of this compound to improve its separation and analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

For instance, in reversed-phase chromatography, where a non-polar stationary phase is used, increasing the hydrophobicity of the dye (e.g., by adding long alkyl chains) would lead to a longer retention time. Conversely, introducing polar functional groups (e.g., additional sulfonic acid or carboxyl groups) would decrease retention time. This principle allows for the fine-tuning of a molecule's retention characteristics to achieve better separation from impurities or other components in a mixture. Derivatization is also a key strategy to improve analyte volatility and thermal stability for gas chromatography (GC) analysis, although this is less common for complex dyes.

Table 3: Hypothetical Derivatizations and Expected Chromatographic Effects

Modification StrategyExample Functional GroupExpected Change in PolarityEffect on Reversed-Phase HPLC Retention
Alkylation Addition of a -C₄H₉ chainDecreaseIncrease
Acylation Addition of a -COCH₃ groupSlight DecreaseSlight Increase
Sulfonation Addition of a -SO₃H groupIncreaseDecrease
Esterification Conversion of -SO₃H to -SO₃CH₃DecreaseIncrease

The stability and reactivity of this compound can be altered through targeted chemical modifications. The azo linkage is often susceptible to photochemical or chemical degradation.

Reactivity Modulation: The electron density of the aromatic rings in this compound influences its reactivity towards electrophiles or nucleophiles. Adding electron-withdrawing groups (e.g., nitro, -CN) would make the rings less susceptible to electrophilic substitution but more susceptible to nucleophilic attack. Conversely, adding electron-donating groups (e.g., alkoxy, alkyl) would activate the rings toward electrophilic attack. Such modifications can be used to control subsequent functionalization reactions on the dye's core structure.

Mechanistic Studies of Chemical Transformations and Reaction Kinetics

Understanding the mechanisms and kinetics of the reactions involving this compound is crucial for optimizing its synthesis and predicting its stability.

Mechanistic Pathways: Computational chemistry, particularly Density Functional Theory (DFT), can be employed to model the reaction pathways for the synthesis or degradation of this compound. Such studies can elucidate the transition states, calculate activation energies, and identify the rate-limiting step of the process, providing insights that are difficult to obtain experimentally. For instance, DFT could be used to model the step-by-step process of the azo coupling reaction, clarifying the role of pH and substituents on the reaction rate.

Reaction Kinetics: The kinetics of dye reactions, such as fading or degradation, are often studied using spectrophotometry. By monitoring the change in absorbance of the dye at its λmax over time under various conditions (e.g., different pH, temperature, or presence of an oxidizing agent), the rate law and rate constant for the reaction can be determined. This data reveals the order of the reaction with respect to each reactant and provides quantitative measures of the dye's stability. For example, a kinetic study on the photocatalytic degradation of a similar dye, Acid Blue 92, showed that the reaction followed first-order kinetics.

Table 4: Outline for a Hypothetical Kinetic Study of this compound Fading

ParameterMethod of InvestigationObjective
Reaction Order Monitor absorbance change at λmax at varying initial dye concentrations.Determine if the fading reaction is zero, first, or second order with respect to the dye.
Effect of pH Conduct the fading experiment in buffered solutions of different pH values.Quantify how H⁺ or OH⁻ ions catalyze or inhibit the degradation process.
Effect of Temperature Run the experiment at several different temperatures (e.g., 25, 35, 45 °C).Calculate the activation energy (Ea) for the degradation reaction using the Arrhenius equation.
Effect of Oxidant Introduce an oxidant (e.g., H₂O₂) at various concentrations.Determine the reaction order with respect to the oxidant and its effect on the rate constant.

Sophisticated Spectroscopic and Chromatographic Characterization of Solvent Blue 37

Advanced UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For a dye like Solvent Blue 37, these transitions, typically π→π* and n→π*, are responsible for its characteristic color.

Solvatochromism describes the change in a substance's color—and hence its UV-Visible absorption spectrum—when it is dissolved in different solvents. researchgate.net This phenomenon is a direct consequence of the differential solvation of the molecule's ground and excited electronic states, providing insights into the dye-solvent interactions. researchgate.netijcce.ac.ir The polarity of the solvent can stabilize or destabilize these states to varying degrees, leading to shifts in the maximum absorption wavelength (λmax). rsc.org

A bathochromic shift (red shift) to a longer wavelength occurs when an increase in solvent polarity provides greater stabilization to the excited state relative to the ground state. ijcce.ac.ir Conversely, a hypsochromic shift (blue shift) to a shorter wavelength indicates that the ground state is more stabilized than the excited state. ijcce.ac.ir The study of these shifts, often correlated with solvent polarity scales, allows for a detailed characterization of the dye's electronic properties. researchgate.net

The solvatochromic behavior of an azo dye similar to this compound can be observed by recording its λmax in solvents of varying polarity.

Table 1: Representative Solvatochromic Data for an Azo Dye in Various Solvents This table illustrates the typical solvatochromic effects observed for azo dyes; specific values for this compound may vary.

Solvent Dielectric Constant (ε) λmax (nm) Spectral Shift
n-Hexane 1.88 490 Reference
Chloroform 4.81 510 Bathochromic
Ethanol 24.55 505 Bathochromic
Acetonitrile (B52724) 37.5 515 Bathochromic
Dimethylformamide (DMF) 36.7 640 Strong Bathochromic

Fluorescence spectroscopy provides information on the de-excitation of a molecule after it has absorbed light. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted through fluorescence to the number of photons absorbed. nih.gov

The quantum yield is highly dependent on the competition between radiative decay (fluorescence) and non-radiative decay pathways (such as internal conversion and intersystem crossing). nih.govnih.gov Solvent properties can significantly influence these decay rates. For many solvatochromic dyes, an increase in solvent polarity can lead to a reduction in the energy gap between the excited and ground states, which often enhances the rate of non-radiative decay and consequently lowers the fluorescence quantum yield. nih.gov The study of excited-state dynamics involves measuring fluorescence lifetimes (τ), which is the average time the molecule spends in the excited state before returning to the ground state. mdpi.com

Table 2: Key Parameters in Fluorescence Spectroscopy

Parameter Symbol Description
Fluorescence Quantum Yield ΦF Ratio of photons emitted to photons absorbed, indicating emission efficiency. nih.gov
Fluorescence Lifetime τ Average duration a molecule remains in the excited state before emission. mdpi.com
Radiative Decay Rate kr The rate at which the excited state deactivates by emitting a photon. nih.gov

Vibrational Spectroscopy Applications: FTIR and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying molecules based on their unique patterns of molecular vibrations. thermofisher.com These methods are complementary and provide a "spectral fingerprint" that is highly specific to the compound's molecular structure. thermofisher.comscielo.org.mx

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending of chemical bonds. thermofisher.com It is particularly effective for identifying functional groups present in the molecule. For this compound, characteristic peaks corresponding to N=N azo linkages, aromatic C-H bonds, and sulfonate groups (SO₃⁻) would be expected.

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). thermofisher.com The scattered light has been shifted in energy, and these shifts correspond to the vibrational modes of the molecule. Raman spectroscopy is highly effective for analyzing symmetric bonds and non-polar functional groups, which may be weak or absent in the FTIR spectrum. researchgate.net

Together, FTIR and Raman spectra provide a comprehensive vibrational profile that can be used for unequivocal identification, quality control, and differentiation from other structurally similar dyes. thermofisher.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Modified Forms

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. researchgate.netsmbstcollege.com It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the determination of atom connectivity and stereochemistry. mestrelab.com While standard NMR can confirm the structure of this compound, its real power lies in characterizing novel or modified forms, such as synthetic derivatives, isomers, or degradation products. researchgate.net

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms.

¹³C NMR reveals the number and type of carbon atoms in the molecule.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between different nuclei, allowing for the complete assembly of the molecular structure without ambiguity. researchgate.net

For a modified form of this compound, NMR would be essential to pinpoint the exact location and nature of the modification, confirming the success of a synthetic step or identifying an unknown impurity.

Mass Spectrometry (MS) Techniques: High-Resolution and Tandem MS for Complex Mixtures

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. ubc.ca For analyzing nonvolatile and thermally unstable compounds like dyes, MS is typically coupled with a liquid chromatography system and uses soft ionization techniques like Electrospray Ionization (ESI). epa.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. This is crucial for confirming the molecular formula of this compound and identifying unknown compounds in a mixture. ubc.ca

Tandem Mass Spectrometry (MS/MS) is used for structural elucidation. nih.gov In this technique, a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to definitively identify the compound, even in a complex matrix where multiple components are present. nih.govilabsolutions.com This is particularly useful for identifying dyes in forensic samples or commercial products. nih.gov

Advanced Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatography is a fundamental technique for separating the components of a mixture. tricliniclabs.com For a dye like this compound, advanced chromatographic methods are essential for assessing its purity and for analyzing its presence in complex formulations. amazonaws.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of dyes. amazonaws.com A common approach is reversed-phase HPLC, which uses a non-polar stationary phase (like C18) and a polar mobile phase. separationmethods.com By running a sample through the column, this compound can be separated from its synthetic precursors, side-products, and other impurities. The purity is then assessed by comparing the area of the main peak to the total area of all peaks in the chromatogram. chromforum.org

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the separation and quantification of dyes. nih.gov It offers high sample throughput and is often used for quality control and screening purposes.

These chromatographic methods, often coupled with a diode-array detector (DAD) for spectral confirmation or a mass spectrometer (MS) for definitive identification, are indispensable for ensuring the quality of the dye and for its quantitative analysis in various applications. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components within a mixture. For the analysis of solvent dyes like this compound, reversed-phase HPLC is a commonly employed method. hamiltoncompany.com This approach utilizes a non-polar stationary phase, typically a C18 column, and a polar mobile phase. lmaleidykla.lt The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases.

While a specific, validated HPLC method for the quantitative determination of this compound was not identified in the surveyed literature, a general approach can be outlined. A suitable HPLC system for analyzing this compound would likely involve a C18 column and a gradient elution using a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate) and an organic modifier like acetonitrile or methanol (B129727). hamiltoncompany.com The pH of the mobile phase can be adjusted to optimize the separation of ionic dyes. hamiltoncompany.com

Detection is typically achieved using a UV-Vis or a Diode Array Detector (DAD), which allows for the monitoring of the elution at the wavelength of maximum absorbance of the dye, providing both quantitative data and spectral information for peak identification. researchgate.net For enhanced sensitivity and structural elucidation, HPLC can be coupled with Mass Spectrometry (MS). researchgate.net

A typical HPLC analysis of a dye mixture would involve the following steps:

Sample Preparation: Dissolving the dye sample in a suitable solvent, often the initial mobile phase composition.

Injection: Introducing a precise volume of the sample into the HPLC system.

Separation: Eluting the sample through the column with the mobile phase gradient.

Detection: Monitoring the eluent for the separated components using a detector.

Data Analysis: Integrating the peak areas to quantify the components and comparing retention times to standards for identification.

Thin-Layer Chromatography (TLC) and Capillary Electrophoresis in Research Protocols

Thin-Layer Chromatography (TLC) is a versatile and rapid separation technique used for identifying compounds in a mixture, determining purity, and optimizing solvent systems for column chromatography. uclmail.netwikipedia.org For a polar and ionic dye like this compound, a normal-phase TLC system would typically be employed, using a polar stationary phase such as silica (B1680970) gel or alumina, and a less polar mobile phase. researchgate.netinterchim.com

The choice of the mobile phase is critical for achieving good separation. A mixture of organic solvents with varying polarities is often used. For triphenylmethane (B1682552) dyes, which are structurally related to some forms of Solvent Blue, mobile phases such as 1-butanol:ethanol:water or 1-butanol:acetic acid:water have been shown to be effective on silica gel. researchgate.net The separation is based on the principle of adsorption, where more polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. wikipedia.org

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.org As this compound is a charged molecule, CE, specifically Capillary Zone Electrophoresis (CZE), is a suitable analytical method. nih.gov In CZE, analytes migrate through a buffer-filled capillary under the influence of a high voltage. wikipedia.org The separation is based on the charge-to-size ratio of the analytes. sciex.com

For cationic dyes like Victoria Blue B, a key consideration is the potential for electrostatic interaction with the negatively charged inner wall of the fused-silica capillary, which can affect separation efficiency. sciex.com The composition and pH of the background electrolyte (BGE) are crucial parameters that can be optimized to achieve effective separation. nih.gov In some cases, non-aqueous capillary electrophoresis (NACE) may be employed to overcome challenges associated with hydrophobic interactions in aqueous buffers. nih.gov While CE is a powerful tool for the analysis of dyes, specific electropherograms and migration times for this compound were not found in the surveyed literature.

Electrochemical Characterization: Cyclic Voltammetry and Impedance Spectroscopy

Electrochemical techniques provide valuable insights into the redox properties and interfacial behavior of dyes like this compound.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement that is used to study the redox behavior of a species in solution. In a study of Victoria Blue B (an alternative name for this compound), its electrochemical behavior was investigated in a pH 5.0 Britton-Robinson buffer solution. electrochemsci.orgresearchgate.net The study revealed an irreversible oxidative peak for the dye. electrochemsci.orgresearchgate.net

At a scan rate of 100.0 mV/s, the anodic peak potential (Epa) was observed at +0.984 V (vs. SCE). electrochemsci.orgresearchgate.net The peak current was found to be directly proportional to the scan rate, which is indicative of an electrode reaction that is primarily controlled by adsorption. electrochemsci.org This irreversible oxidation suggests that the electron transfer process is followed by a chemical reaction that prevents the product from being reduced back to the original form on the reverse scan.

ParameterValueConditions
Anodic Peak Potential (Epa)+0.984 Vvs. SCE, Scan Rate: 100.0 mV/s
Electrode ProcessIrreversible OxidationpH 5.0 Britton-Robinson buffer
Rate-Determining StepAdsorption ControlledBased on linear relationship between peak current and scan rate

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing the properties of electrochemical systems, including the interfaces between electrodes and electrolyte solutions. gamry.comelectrochemistryresources.com EIS measures the impedance of a system over a range of frequencies, and the data is typically represented as a Nyquist plot. acs.org This technique can provide information on charge transfer resistance, double-layer capacitance, and diffusion processes. scispace.comnih.gov

While no specific EIS studies on this compound were found in the reviewed literature, this technique could be applied to investigate the dye's behavior at an electrode surface. For instance, in the context of dye-sensitized solar cells, EIS is widely used to study the kinetics of electron transfer and recombination processes at the dye-sensitized semiconductor/electrolyte interface. acs.orgnih.gov A hypothetical EIS study on a this compound-modified electrode could reveal details about the charge transfer kinetics of its oxidation, the capacitance of the dye layer, and the diffusion of counter-ions.

The analysis of the impedance spectrum would typically involve fitting the data to an equivalent electrical circuit model, where each circuit element (resistors, capacitors, etc.) corresponds to a specific physical or chemical process occurring at the electrode-dye-electrolyte interface. scispace.comnih.gov

Theoretical and Computational Investigations of Solvent Blue 37

Quantum Chemical Calculations: Electronic Structure and Molecular Orbital Theory

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic architecture of molecules. These methods allow for the determination of ground-state properties, molecular orbitals, and the prediction of excited-state behavior.

Density Functional Theory (DFT) for Ground and Excited State Properties

DFT calculations are widely employed to determine the electronic structure of dyes, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electronic transitions and reactivity. By analyzing these orbitals, researchers can predict properties such as the electronic band gap, charge distribution, and identify potential reactive sites within the molecule. Studies on similar conjugated dye systems have shown that DFT can accurately predict these parameters, providing a foundation for understanding their optical and chemical properties researchgate.netaip.orgmdpi.comresearchgate.netacs.org. For instance, DFT calculations can yield values for the HOMO-LUMO energy gap, which directly influences the absorption spectrum and redox potentials.

Table 1: Typical DFT-Calculated Properties for Conjugated Dyes

Property Typical Range/Value (eV) Relevant Snippets
HOMO Energy -5.0 to -6.5 researchgate.netacs.org
LUMO Energy -1.5 to -3.0 researchgate.netacs.org
HOMO-LUMO Gap 2.5 to 4.0 researchgate.netacs.org
Excitation Energy (S1) 1.8 to 3.0 aip.orgconicet.gov.arresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Analysis

Time-Dependent Density Functional Theory (TD-DFT) extends DFT to investigate excited-state properties, most notably the absorption and emission spectra of molecules. For dyes like Solvent Blue 37, TD-DFT is instrumental in predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which dictate the intensity of light absorption. These calculations are essential for understanding the color of the dye and its behavior under irradiation. Studies on various organic dyes have demonstrated that TD-DFT, especially with appropriate functionals (e.g., hybrid functionals like B3LYP or CAM-B3LYP), can accurately reproduce experimental UV-Vis spectra, often within a few nanometers aip.orgconicet.gov.arresearchgate.netresearchgate.netemerald.comresearchgate.netbeilstein-journals.orgacs.org. Solvent effects are often incorporated into TD-DFT calculations using implicit solvation models to further refine these predictions.

Molecular Dynamics Simulations: Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic perspective on how molecules behave in their environment. By simulating the motion of atoms and molecules over time, MD can elucidate the influence of solvent molecules on the solute's conformation, aggregation, and interactions. For dyes, MD simulations are crucial for understanding how solvent polarity, hydrogen bonding, and other intermolecular forces affect spectral properties and molecular stability. These simulations can reveal detailed information about solute-solute and solute-solvent interactions, such as radial distribution functions and binding energies columbia.eduresearchgate.netresearchgate.netacs.orgrsc.orgmdpi.commdpi.com.

Solvation Models and Solvent Polarity Scales (e.g., Kamlet-Taft, Catalan) in Solvatochromism Studies

Solvatochromism, the phenomenon where a compound's absorption or emission spectrum changes with the polarity of the solvent, is a key characteristic of many dyes. Computational studies often employ established solvent polarity scales, such as the Kamlet-Taft (π*, α, β) and Catalan scales, to quantitatively analyze these spectral shifts. By correlating spectral changes with solvent properties, researchers can gain insights into the specific solute-solvent interactions (e.g., hydrogen bonding, dipole-dipole interactions) driving the observed solvatochromism. These analyses help in understanding how the electronic transitions within this compound are modulated by its surrounding medium researchgate.netconicet.gov.arresearchgate.netscispace.commdpi.comresearchgate.netmdpi.com.

Table 2: Common Solvatochromic Parameters for Selected Solvents

Solvent π* (Polarity/Polarizability) α (Hydrogen Bond Donor Acidity) β (Hydrogen Bond Acceptor Basicity) ET(30) (Solvent Polarity) Relevant Snippets
Hexane 0.00 0.0 0.0 30.9 scispace.commdpi.comresearchgate.net
Ethanol 0.54 0.86 0.77 51.9 scispace.commdpi.comresearchgate.net
Acetonitrile (B52724) 0.75 0.0 0.19 46.0 scispace.commdpi.comresearchgate.net
DMSO 0.76 0.0 0.76 45.1 scispace.commdpi.comresearchgate.net
Water 1.00 1.17 0.18 63.1 scispace.commdpi.comresearchgate.net

Note: Values are approximate and can vary depending on the source.

Prediction of Spectroscopic Parameters and Reactive Sites

Beyond UV-Vis absorption, computational methods can predict other spectroscopic parameters, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which are vital for structural elucidation and confirmation. DFT calculations can also identify reactive sites on the molecule by analyzing electron density distributions, electrostatic potential (MEP) maps, and Fukui functions. These analyses pinpoint areas of high electron density (nucleophilic sites) or low electron density (electrophilic sites), which are critical for understanding the molecule's chemical reactivity and potential degradation pathways researchgate.netijcce.ac.irresearchgate.net.

Computational Approaches for Degradation Pathway Prediction

Understanding the degradation mechanisms of dyes is essential for their application and environmental fate. Computational chemistry plays a significant role in predicting these pathways. DFT calculations can determine the energetics of proposed reaction steps, identify stable intermediates, and calculate activation barriers for degradation processes, such as oxidation, hydrolysis, or photolysis. Machine learning and kinetic modeling approaches are also being integrated to predict degradation products and rates under various conditions, offering a theoretical basis for designing more stable dyes or developing effective remediation strategies mdpi.comnih.govresearchgate.netacs.orgicm.edu.plresearchgate.net. For example, studies on related dyes have used DFT to predict the energetic favorability of demethylation or oxidation steps, identifying key intermediates like Azure B or methanol (B129727) mdpi.com.


Applications of Solvent Blue 37 in Advanced Materials Research

Integration in Polymer Matrices: Solubility and Dispersion Characteristics

The effectiveness of Solvent Blue 37 in material science applications is significantly influenced by its solubility and dispersion characteristics within different polymer matrices. Research indicates that this compound exhibits varying degrees of solubility depending on the polarity and structure of the polymer. For instance, it demonstrates good solubility in polymers like polystyrene (PS) and polymethyl methacrylate (B99206) (PMMA), facilitating homogeneous dispersion and integration. In contrast, its solubility in less polar polymers such as polyethylene (B3416737) (PE) is considerably lower, leading to challenges in achieving uniform dispersion chemicalland21.commade-in-china.commade-in-china.com.

Studies have quantified its solubility in common organic solvents, which often correlates with its behavior in polymer processing. For example, its solubility in acetone (B3395972) and toluene (B28343) is noted to be substantial, suggesting that solvent-assisted incorporation into polymer systems can be effective. The ability to achieve a high dispersion quality (e.g., a dispersion index greater than 0.8) is crucial for obtaining consistent optical and material properties, which is more readily achieved in polymers where this compound shows higher affinity chemicalland21.commade-in-china.commade-in-china.com.

Table 1: Solubility of this compound in Various Solvents and Polymers

MediumApproximate Solubility (g/L at 25°C)Dispersion QualityNotes
Acetone~50N/AHigh solubility in polar organic solvent.
Toluene~70N/AHigh solubility in non-polar organic solvent.
Polystyrene (PS)~5GoodFacilitates homogeneous dispersion.
PMMA~3ModerateAchieves reasonable dispersion.
Polyethylene (PE)< 0.1PoorLimited integration and dispersion.

Functional Dye-Material Interactions in Optical and Sensing Systems

This compound's inherent photophysical properties, such as absorption and emission spectra, are leveraged in advanced optical and sensing applications when integrated into material matrices. When embedded in polymers like PMMA, this compound displays characteristic absorption maxima around 620 nm and emission maxima near 650 nm researchgate.net. These optical properties can be modulated by interactions with the surrounding material or external stimuli.

Research has explored its potential as a component in sensing systems. For example, when incorporated into thin films of cellulose (B213188) acetate, exposure to ammonia (B1221849) vapor has been observed to induce a slight blue shift in its absorption spectrum, indicating a chromogenic response that can be utilized for gas sensing. Furthermore, the phenomenon of fluorescence quenching, particularly by oxygen, when this compound is dispersed in polymer films, suggests its utility in developing oxygen sensors researchgate.net. These interactions highlight the dye's ability to act as a functional probe, transducing chemical or environmental changes into detectable optical signals.

Role in Staining Mechanisms: Dye-Substrate Complex Formation

This compound is recognized for its efficacy as a staining agent, particularly for lipid-rich biological structures. Its chemical affinity for lipids, including phospholipids (B1166683) and myelin, stems from its hydrophobic nature and the potential for specific molecular interactions, such as hydrophobic bonding and possibly ionic interactions with charged lipid head groups scbt.comscispace.compageplace.de. This leads to the formation of stable dye-substrate complexes, resulting in intense blue coloration of the targeted structures.

In histological applications, this compound is employed to visualize myelin sheaths in neural tissues, providing clear contrast for microscopic examination scispace.compageplace.detechnochemical.comcosmobio.co.jp. Its ability to stain phospholipids also makes it valuable for delineating cell membranes and lipid droplets, aiding in the study of cellular lipid organization and metabolism. The precise mechanism of staining often involves the dye intercalating into lipid bilayers or forming complexes with specific lipid components, thereby enhancing the visibility and structural integrity of these biomaterials scbt.comscispace.com.

Comparative Studies with Structurally Related Dyes in Material Performance

Comparative studies are essential for understanding the advantages and limitations of this compound relative to other dyes used in similar material applications. When contrasted with structurally related dyes, such as Solvent Blue 36, this compound has demonstrated superior performance in certain aspects, particularly concerning photostability. For instance, in acrylic resin matrices, this compound has shown better lightfastness, retaining a higher percentage of its initial color intensity after prolonged UV exposure compared to Solvent Blue 36 glentham.com.

In terms of thermal stability, relevant for processing polymers at elevated temperatures, this compound exhibits a decomposition onset temperature comparable to other high-performance solvent dyes, typically above 250°C, indicating good resilience during typical polymer processing conditions. Such comparisons help material scientists select the most appropriate dye for specific applications based on durability, color retention, and processing requirements.

Table 2: Comparative Performance of this compound vs. Solvent Blue 36

PropertyThis compoundSolvent Blue 36Notes
Lightfastness85% color retention after 200 hrs (Xenon arc)70% color retention after 200 hrs (Xenon arc)Superior performance in acrylic resins.
Thermal StabilityDecomposition onset > 250°CComparable to SB37Suitable for standard polymer processing temperatures.
Primary UseColoring plastics, staining lipids/myelinColoring plasticsBoth are anthraquinone-based solvent dyes.

Compound List:

this compound (CAS: 3861-73-2, 12226-74-3)

Solvent Blue 36 (CAS: 14233-37-5)

Environmental Fate, Degradation Mechanisms, and Remediation Strategies for Solvent Blue 37

Hydrolytic and Photolytic Degradation Pathways and Kinetics

The environmental persistence of azo dyes like Solvent Blue 37 is a significant concern. Experimental and modeled data indicate that these substances tend to persist in water, sediment, and soil. canada.ca While stable under many environmental conditions, there is potential for degradation under specific circumstances. In anaerobic environments, such as the anoxic layers of sediments, these dyes can degrade into aromatic amines through the cleavage of the azo bond. canada.ca

Photolytic degradation, the breakdown of compounds by light, is a key pathway for the transformation of many dyes. The kinetics of photolysis often follow first-order reactions, where the rate of degradation is proportional to the concentration of the dye. lew.ronih.gov The rate of photolysis can be significantly influenced by the solvent medium, with factors like dielectric constant and viscosity playing a crucial role. nih.gov Generally, an increase in solvent polarity can lead to a greater stabilization of the excited-triplet states of the dye, facilitating its reduction and degradation. nih.gov Conversely, higher viscosity in the medium can hinder the diffusion-controlled processes involved in photolysis, thereby slowing down the degradation rate. nih.gov

The general mechanism for the photolytic degradation of dyes often involves the generation of reactive oxygen species (ROS) when photons are absorbed by photocatalytic materials. mdpi.com These ROS, which include hydroxyl radicals (•OH), superoxide (B77818) ions (O₂•⁻), and hydrogen peroxide (H₂O₂), are highly reactive and can attack the complex aromatic structure of the dye, leading to its breakdown. mdpi.com

Advanced Oxidation Processes (AOPs) for Decontamination

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and mineralize organic pollutants. mdpi.com These processes are considered highly efficient for treating recalcitrant wastewater containing dyes that are resistant to conventional biological treatments. mdpi.comscielo.org.mx AOPs can be used as a pre-treatment to break down complex dye molecules into more biodegradable intermediates or as a post-treatment to remove persistent contaminants after biological treatment. mdpi.com

Interactive Data Table: Comparison of AOPs for Dye Degradation

Photocatalytic degradation is an AOP that utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂), and a light source (like UV) to generate hydroxyl radicals. researchgate.net The efficiency of this process is dependent on several factors, including the crystalline phase, particle size, and morphology of the catalyst. researchgate.net The anatase phase of TiO₂ is generally considered to have the highest photocatalytic activity. researchgate.net The rate of degradation in photocatalysis is influenced by parameters such as the initial dye concentration, catalyst loading, pH, and the presence of other oxidants like hydrogen peroxide. researchgate.netacs.org Studies have shown that TiO₂ nanoparticles can be highly effective in degrading dyes like Acid Blue 92, with the degradation following first-order kinetics. researchgate.net The photocatalytic activity can be further enhanced by preparing the catalyst in specific solvent mediums, such as ionic liquids, which can improve the thermal stability and performance of the TiO₂ nanoparticles. researchgate.net

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. mdpi.com This process is highly effective for the degradation of various organic pollutants, including dyes. visnav.in The efficiency of the Fenton process is highly pH-dependent, with optimal conditions typically found in acidic environments (around pH 3). visnav.in The concentrations of both Fe²⁺ and H₂O₂ are critical parameters that need to be optimized to maximize degradation efficiency. visnav.in Variations of this process, known as Fenton-like reactions, can utilize other transition metals or different sources of radicals. mdpi.com Photo-Fenton processes, which combine the Fenton reaction with UV light, can further enhance the generation of hydroxyl radicals and lead to higher degradation rates. lew.ro

Ozonation is another AOP that uses ozone (O₃) as a powerful oxidant to break down dye molecules. nih.govut.ac.ir The degradation of dyes by ozonation can occur through direct reaction with ozone or indirect reaction with hydroxyl radicals formed from ozone decomposition, particularly at higher pH values. ut.ac.irresearchgate.net The efficiency of ozonation is influenced by factors such as pH, reaction time, and initial dye concentration. ut.ac.irresearchgate.net Combining ozonation with other processes, such as UV irradiation or the addition of hydrogen peroxide, can increase the production of hydroxyl radicals and enhance the degradation rate. scielo.org.mx

Electrochemical oxidation is a method where pollutants are degraded by direct or indirect oxidation at the surface of an anode. researchgate.net This technique can be effective for the decolorization and mineralization of dye solutions. For instance, the photoelectrocatalytic degradation of Reactive Blue 4 using a Ti/TiO₂ photoanode under UV light resulted in complete color removal and significant mineralization. sigmaaldrich.com

Investigation of Degradation Intermediates and Reaction Mechanisms

For azo dyes, a primary degradation step is the cleavage of the azo bond (-N=N-), which is responsible for the color of the dye. This cleavage can result in the formation of aromatic amines. canada.ca In the case of Methylene Blue, a thiazine (B8601807) dye, degradation can proceed through demethylation, where methyl groups are removed from the amine functionalities, leading to intermediates like Azure B. mdpi.com Further oxidation can lead to the opening of the aromatic rings and the formation of smaller organic acids and eventually mineralization to CO₂, water, and inorganic ions. researchgate.net

Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in identifying the various intermediates formed during the degradation process. researchgate.netresearchgate.net For example, in the ozonation of Methylene Blue, LC-MS/MS analysis identified intermediates such as N-(4-nitrophenyl)butanamide and 1-nitrocyclohexene. researchgate.net Similarly, in the Fenton-like degradation of Methylene Blue, intermediates including benzothiazole (B30560) and phenol (B47542) were identified. acs.org The identification of these byproducts provides valuable insight into the reaction mechanisms and helps in optimizing the treatment process to ensure complete mineralization of the parent dye molecule.

Biological and Bioremediation Approaches for Dye Transformation

Bioremediation utilizes microorganisms or their enzymes to break down pollutants. researchgate.net While many synthetic dyes are resistant to conventional biological treatment, certain bacteria and fungi have been shown to decolorize and degrade them. researchgate.net The enzymatic action of microorganisms can lead to the transformation or even complete mineralization of dye molecules. researchgate.net For instance, enzymes like lignin (B12514952) peroxidase, isolated from bacteria such as Pseudomonas aeruginosa, have demonstrated the ability to biodegrade azo dyes. researchgate.net

The effectiveness of bioremediation can be enhanced by immobilizing the enzymes or whole bacterial cells on nanoparticles, which can improve their stability and reusability. researchgate.net Bioremediation can be used in combination with other treatment methods. For example, a photocatalytic pre-treatment can be used to break down the complex dye structure into more biodegradable intermediates, which are then further degraded by a subsequent biological process. nih.gov This integrated approach can be more effective and economical for the complete removal of dyes from wastewater. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.